molecular formula C19H20N2O3 B3000606 N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 921836-98-8

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B3000606
CAS No.: 921836-98-8
M. Wt: 324.38
InChI Key: GZBJWIUNSGFRSK-UHFFFAOYSA-N
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Description

N-(1-Ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic small molecule based on an isatin (indole-2,3-dione) core, a privileged scaffold in modern medicinal chemistry known for its significance in the discovery of novel antitumor and anti-angiogenic agents . This compound is specifically designed for research into Carbonic Anhydrase Inhibitors (CAIs), building upon structure-activity relationship studies that optimize potent inhibitors targeting human carbonic anhydrase (hCA) isoforms . The molecular structure incorporates a phenylacetamide moiety at the isatin nitrogen, a modification investigated to probe the interaction with the enzyme's active site and modulate both potency and selectivity against various isoforms . The primary research value of this compound lies in its potential as a candidate in oncology research, particularly for studying the tumor-associated membrane-bound isoforms hCA IX and hCA XII . These isoforms are overexpressed in hypoxic tumors and play a pivotal role in regulating the tumor microenvironment pH, contributing to cancer cell survival, proliferation, and metastasis . The 1-ethyl substitution on the oxindole ring and the 4-methoxyphenylacetamide tail are strategic structural features intended to enhance binding affinity and selectivity. Researchers can utilize this compound to investigate its binding conformation and affinity through molecular docking simulations, as well as to evaluate its cytotoxic and anti-proliferative effects in various cancer cell lines . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-21-17-9-6-15(11-14(17)12-19(21)23)20-18(22)10-13-4-7-16(24-2)8-5-13/h4-9,11H,3,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBJWIUNSGFRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with an acyl chloride or anhydride.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where the indolinone derivative reacts with a methoxyphenyl acetic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has a unique structure including an indole moiety and an acetamide functional group. The compound has a 2-oxoindole backbone and a methoxyphenyl substituent that enhances its pharmacological properties. The molecular formula is C18H20N2O3, and it has a molecular weight of approximately 312.36 g/mol. this compound has demonstrated significant biological activities, particularly in anticancer and antimicrobial studies. Interaction studies focus on its binding affinity to various biological targets, including enzymes and receptors involved in cancer progression. In vitro studies are essential for understanding how this compound interacts at the molecular level, which may provide insights into its therapeutic potential.

Potential applications:

  • Drug Discovery this compound is a candidate for creating new pharmaceuticals because of its unique structure and biological activities.
  • Materials Science This compound can be used in materials science for the creation of novel materials with enhanced properties.
  • Chemical Research this compound is useful as a reference standard in chemical research.

This compound shares structural similarities with compounds such as N-(4-methoxyphenyl)acetamide, 2-Oxoindole derivatives and Isatin derivatives. The uniqueness of this compound lies in its specific combination of the 2-oxoindole framework and the methoxyphenyl substituent, which may enhance its bioavailability and selectivity towards certain biological targets compared to other similar compounds. This specific arrangement may also influence its pharmacokinetic properties, making it a candidate for further development in medicinal chemistry.

Comparable Compounds

Compound NameStructure CharacteristicsBiological Activity
N-(4-methoxyphenyl)acetamideAcetamide with methoxyphenyl groupAnticancer activity
2-Oxoindole derivativesIndole structure with various substituentsAntimicrobial and anticancer properties
Isatin derivativesIndole-based compounds with modificationsEnzyme inhibition and anticancer effects

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The indolinone core is known to inhibit certain kinases, while the methoxyphenyl group could enhance binding affinity to specific proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

2-(4-Chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide (CAS 921543-04-6)
  • Structural Differences: The indolinone core is substituted with a methyl group (vs. ethyl in the target compound), and the phenyl ring bears a chloro substituent (vs. methoxy) .
  • Implications: The chloro group is electron-withdrawing, which may reduce solubility compared to the methoxy group. The smaller methyl substituent on the indolinone could alter steric interactions in biological targets.
N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
  • Structural Differences: Replaces the indolinone core with a benzothiazole ring .
  • Implications : Benzothiazole derivatives often exhibit distinct electronic properties and binding affinities due to sulfur’s electronegativity. This modification may shift pharmacological activity toward kinase inhibition or antimicrobial targets.
N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIf)
  • Structural Differences: Chromenone (benzopyran) replaces indolinone, and an additional methoxy group is present on the chromenone ring .
  • Implications: The chromenone core’s planar structure and extended conjugation may enhance fluorescence properties (relevant in imaging probes) but reduce metabolic stability.

Substituent Variations on the Phenyl Ring

2-(4-Nitrophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide (Analog from , Scheme 4)
  • Structural Differences : Nitro group (electron-withdrawing) replaces methoxy .
  • Implications : Nitro groups often improve binding affinity to enzymes like nitroreductases but increase toxicity risks.
2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide (U-51754)
  • Structural Differences : Dichlorophenyl substituent and piperidine/cyclohexyl pharmacophore () .

Functional Group Additions

N-(tert-Butyl)-2-(4-chlorophenyl)-2-(2-(4-hydroxy-2-(4-methoxyphenyl)...)acetamide (7d)
  • Structural Differences : Incorporates a tert-butyl group and hydroxylated pyrrolidine ring .

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents (target compound) improve solubility and metabolic stability compared to nitro or chloro analogs .
  • Core Heterocycle Impact: Indolinones (target) may favor kinase inhibition, while benzothiazoles () or chromenones () align with imaging or anti-inflammatory applications.
  • Synthetic Accessibility: The target compound’s synthesis (similar to Scheme 5 in ) is more straightforward than multi-step routes for chromenone derivatives .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the class of acetamides, notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features an indolinone core with an ethyl substitution and a methoxyphenyl group. The synthesis generally involves several steps:

  • Formation of the Indolinone Core : Cyclization of precursors under reductive conditions.
  • Ethyl Group Introduction : Alkylation using ethyl halides.
  • Methoxyphenyl Attachment : Nucleophilic substitution reactions with 4-methoxyphenol.
  • Acetamide Linkage Formation : Amide coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It modulates their activity, influencing cellular pathways related to inflammation, neuroprotection, and possibly cancer treatment.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. This effect is crucial for neuroprotective strategies against neurodegenerative diseases.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and pathways such as NF-κB signaling, leading to reduced inflammation in vitro and in vivo models. This suggests potential applications in treating inflammatory conditions.

Neuroprotective Properties

In studies involving neuronal cell lines, this compound demonstrated protective effects against neurotoxicity induced by various agents. It was observed to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival.

Case Studies

  • Neuroprotection in Alzheimer's Disease Models :
    • In a study involving scopolamine-induced memory impairment in mice, administration of the compound significantly improved learning and memory functions (IC50 = 2.91 ± 0.47 μM) without exhibiting neurotoxicity at concentrations up to 50 μM .
  • Anti-inflammatory Activity :
    • The compound effectively reduced nitric oxide production in activated microglial cells, indicating its potential as an anti-neuroinflammatory agent .

Research Findings Summary Table

Biological Activity Effect Observed IC50 Value (μM)
AntioxidantReduces oxidative stressNot specified
Anti-inflammatoryInhibits pro-inflammatory cytokinesNot specified
NeuroprotectiveImproves cognitive function in AD models2.91 ± 0.47

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